4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid
Description
4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid is a substituted pyran derivative characterized by a 4-oxo (keto) group at position 4, a prop-2-enoxy (allyloxy) substituent at position 5, and a carboxylic acid group at position 2 on the pyran ring. Its molecular formula is C₉H₈O₅, with a molecular weight of 196.16 g/mol.
Properties
Molecular Formula |
C9H8O5 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
4-oxo-5-prop-2-enoxypyran-2-carboxylic acid |
InChI |
InChI=1S/C9H8O5/c1-2-3-13-8-5-14-7(9(11)12)4-6(8)10/h2,4-5H,1,3H2,(H,11,12) |
InChI Key |
JFKSLTARXKQYMS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=COC(=CC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Protection of Carboxylic Acid :
Comenic acid is esterified to its methyl ester using methanol and catalytic H₂SO₄ (yield: 92–95%). - Mitsunobu Etherification :
The methyl ester reacts with allyl alcohol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT, 12 h), yielding the 5-prop-2-enoxy derivative. - Deprotection :
The ester is hydrolyzed with 2M NaOH (RT, 4 h) to regenerate the carboxylic acid.
Oxidation of 5-Prop-2-enoxy-2-hydroxymethyl-4-oxo-4H-pyran
Route Overview : A hydroxymethyl intermediate is oxidized to the carboxylic acid.
Key Steps:
- Synthesis of 5-Prop-2-enoxy-2-hydroxymethyl-4-oxo-4H-pyran :
- Oxidation :
The hydroxymethyl group is oxidized with Ag₂O in aqueous acetone (RT, 6 h).
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data (¹³C NMR) |
|---|---|---|---|
| 1 | Allyl bromide, K₂CO₃ | 75 | δ 68.4 (OCH₂), 118.5/132.0 (CH₂=CH) |
| 2 | Ag₂O, acetone | 81 | δ 173.9 (COOH), 158.9 (C=O), 122.0/131.5 (CH₂=CH) |
Direct Cyclocondensation Approach
Route Overview : The pyran ring is constructed from acyclic precursors containing pre-functionalized groups.
Key Steps:
- Knorr-Type Cyclization :
Ethyl 3-oxopent-4-enoate and diketene undergo cyclization in acetic anhydride (reflux, 3 h) to form the pyran core. - Acid Hydrolysis :
The ester is hydrolyzed with HCl (reflux, 2 h) to yield the carboxylic acid.
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data (IR) |
|---|---|---|---|
| 1 | Acetic anhydride | 65 | 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=C) |
| 2 | HCl, H₂O | 88 | 1695 cm⁻¹ (COOH), 1645 cm⁻¹ (C=O) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Comenic Acid Derivatization | High selectivity, mild conditions | Requires protection/deprotection | 75–89 |
| Hydroxymethyl Oxidation | Straightforward oxidation step | Sensitivity of allyl group to Ag₂O | 70–81 |
| Cyclocondensation | Single-pot synthesis | Limited substrate availability | 60–88 |
Mechanistic Considerations
- Mitsunobu Reaction : Proceeds via a redox process, transferring the allyl group to the phenolic oxygen.
- Ag₂O Oxidation : Converts primary alcohols to carboxylic acids via a two-electron oxidation mechanism, preserving alkene integrity.
- Acid Hydrolysis : Involves nucleophilic attack by water on the ester carbonyl, facilitated by acidic conditions.
Stability and Purification
- The prop-2-enoxy group is stable under acidic and oxidative conditions but may polymerize at elevated temperatures.
- Purification is achieved via recrystallization (ethanol/water) or silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Chemical Reactions Analysis
Types of Reactions
4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The enoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted pyran derivatives.
Scientific Research Applications
4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The enoxy group can participate in nucleophilic or electrophilic reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 4-oxo-5-prop-2-enoxypyran-2-carboxylic acid with structurally related compounds:
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility in polar solvents. Substituents like benzyloxy () increase lipophilicity, whereas methoxy () balances polarity.
- Acidity : The carboxylic acid (pKa ~2–3) dominates acidity. Substituents such as methoxy (electron-withdrawing) may slightly increase acidity compared to allyloxy (electron-donating) .
- Thermal Stability : Ethyl esters (e.g., ) exhibit higher thermal stability (melting point 126°C) than free acids, which may decompose upon heating .
Biological Activity
4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8O5
- Molecular Weight : 208.17 g/mol
- IUPAC Name : 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid
Biological Activity Overview
4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation through inhibition of specific pathways.
- Antioxidant Effects : Capable of scavenging free radicals, contributing to its protective effects against oxidative stress.
The biological activity of 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX).
- Receptor Modulation : It can modulate receptor activity, influencing cellular responses to stimuli.
- Metal Ion Coordination : The presence of functional groups allows for coordination with metal ions, potentially enhancing its biological effects.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats compared to the control group. This suggests that 4-Oxo-5-prop-2-enoxypyran-2-carboxylic acid may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Antioxidant Activity
Research has demonstrated that the compound exhibits strong antioxidant activity, with an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This indicates that it can effectively neutralize free radicals, potentially offering protective effects against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
